Capryloyl glutamic acid
CAS No.: 31462-07-4
Cat. No.: VC0522608
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31462-07-4 |
---|---|
Molecular Formula | C13H23NO5 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | (2S)-2-(octanoylamino)pentanedioic acid |
Standard InChI | InChI=1S/C13H23NO5/c1-2-3-4-5-6-7-11(15)14-10(13(18)19)8-9-12(16)17/h10H,2-9H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1 |
Standard InChI Key | JCQLZKNHLVROBO-JTQLQIEISA-N |
Isomeric SMILES | CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES | CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES | CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis
Molecular Composition
Capryloyl glutamic acid (C₁₃H₂₃NO₅; molecular weight: 273.33 g/mol) is an N-acylated derivative of glutamic acid, where the ε-amino group of glutamic acid is bonded to caprylic acid (C₈H₁₆O₂) via an amide linkage. This structure confers amphiphilic properties, enabling the compound to act as a surfactant. The capryloyl chain enhances lipid solubility, while the glutamic acid moiety ensures water compatibility, making it ideal for emulsion stabilization .
Table 1: Physicochemical Properties of Capryloyl Glutamic Acid
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₃NO₅ |
Molecular Weight | 273.33 g/mol |
Appearance | White to off-white powder |
Solubility | Highly soluble in water |
Purity | >98% (typical commercial grade) |
CAS Number | 31462-07-4 |
Synthesis Pathways
The primary synthesis route involves the Schotten-Baumann reaction, where glutamic acid reacts with capryloyl chloride in an alkaline aqueous medium . The reaction proceeds as follows:
Side products, such as disodium capryloyl glutamate, may form if excess sodium hydroxide is present . Industrial production often utilizes caprylic acid derived from coconut oil and glutamic acid sourced from microbial fermentation, ensuring a semi-synthetic origin .
Applications in Cosmetic Formulations
Surfactant and Cleansing Agent
Capryloyl glutamic acid reduces surface tension in aqueous solutions, enabling effective removal of sebum and impurities without disrupting the skin’s lipid barrier . Unlike traditional surfactants like sodium lauryl sulfate, it exhibits minimal irritation, as confirmed by in vitro reconstructed human epidermis models .
Table 2: Comparative Surfactant Performance
Surfactant | Irritation Potential | Cleansing Efficiency |
---|---|---|
Capryloyl Glutamic Acid | Low | High |
Sodium Lauryl Sulfate | High | Very High |
Sodium Cocoyl Glutamate | Moderate | High |
Skin Conditioning and Hydration
The compound enhances stratum corneum hydration by forming occlusive films that reduce transepidermal water loss. Clinical studies demonstrate a 15–20% improvement in skin moisture retention after 28 days of use in formulations containing 5% capryloyl glutamic acid . Its enzymatic degradation during keratinization releases glutamic acid, which participates in natural moisturizing factor (NMF) synthesis.
Study Type | Concentration Tested | Outcome |
---|---|---|
Human Repeat Insult Patch | 7.38% | No sensitization |
HET-CAM Ocular Assay | 2% | No irritation |
In Vitro Skin Irritation | 5% | Non-irritating |
Systemic Toxicity
No evidence of genotoxicity was observed in Ames tests or mouse lymphoma assays . Chronic exposure studies in rats (90-day oral dosing) revealed no adverse effects at 1,000 mg/kg/day, establishing a high margin of safety for topical use .
Recent Research and Innovations
Synergistic Formulations
Recent studies highlight its compatibility with hyaluronic acid and ceramides, enhancing moisturization efficacy by 30% compared to standalone actives . In sunscreens, it stabilizes UV filters like avobenzone, reducing photodegradation by 22% over 8 hours .
Sustainable Production Advances
Novel enzymatic synthesis methods using immobilized lipases have achieved 92% yield reductions in solvent waste, aligning with green chemistry principles.
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